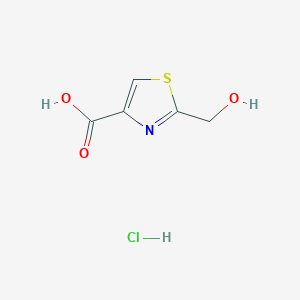

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride” belong to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered C3NS ring . The term ‘hydroxymethyl’ refers to the substituent with the formula -CH2OH, ‘carboxylic acid’ refers to the -COOH group, and ‘hydrochloride’ indicates that the compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques like ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide information about the molecular structure, morphology, and growth mechanism of the compound.Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, Tris or tris(hydroxymethyl)aminomethane, a similar compound, undergoes reactions associated with typical amines, such as condensations with aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the properties of a similar compound, Tris, include a molar mass of 121.14 g/mol, a density of 1.328 g/cm3, and a melting point of >175-176 °C .Scientific Research Applications

- Tris is widely employed as a buffer component due to its pKa of approximately 8.1 at 25°C. It maintains stable pH conditions in biological processes within the range of 7-9. Researchers use it in protein biochemistry, molecular biology, enzymology, and techniques like electrophoresis, ELISA, and chromatography .

- In cell culture, Tris helps maintain optimal pH for cell growth, proliferation, and physiological conditions in media. It ensures cells thrive in a suitable environment .

- Tris buffer , especially at pH 8.0, is useful for DNA and RNA work. It stabilizes nucleic acids during extraction, purification, and analysis .

- Researchers use Tris to create buffers for enzyme assays. Choosing the right buffer is crucial, as an incorrect choice can affect enzyme activity or even cause denaturation .

- Tris-based dendrimers , derived from 2,2-bis(hydroxymethyl)propanoic acid, show promise in nonviral gene delivery. Their neutral polyester-based scaffold and in vivo degradability make them attractive for this purpose .

Buffer Solutions

Cell Culture

DNA and RNA Applications

Enzyme Activity Studies

Gene Delivery Systems

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S.ClH/c7-1-4-6-3(2-10-4)5(8)9;/h2,7H,1H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKALDGLTNMBKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909336-95-3 |

Source

|

| Record name | 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)

![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)